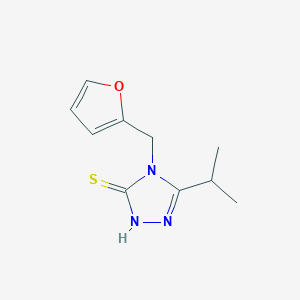

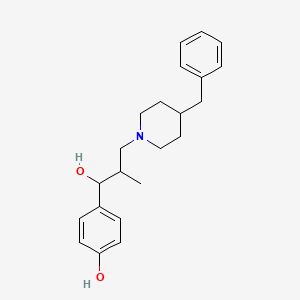

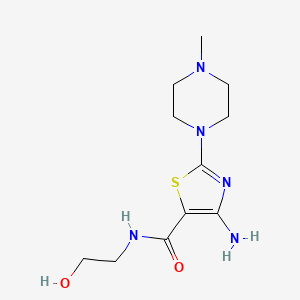

![molecular formula C20H24Cl2N4O3S B2564658 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189921-37-6](/img/structure/B2564658.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride” is a chemical compound. The thiazole ring, which is part of this compound, has been found in many biologically active compounds and has been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For example, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been monitored using techniques such as thin layer chromatography (TLC) .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the IR spectrum of a similar compound showed peaks at 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C6H5Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO2), 757 (C–Cl str., Ar–Cl) .

Scientific Research Applications

Synthesis and Biological Activities of Heterocyclic Compounds

Novel heterocyclic compounds, including thiazoles and pyrimidines, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds, derived from different structural manipulations, showcase the diversity in potential therapeutic applications stemming from their structural framework (Abu-Hashem, Al-Hussain, & Zaki, 2020). Similarly, compounds with thiazole and oxazoline moieties have been synthesized and evaluated for their potential as cyclooxygenase inhibitors, demonstrating significant analgesic and anti-inflammatory activities (Engman, 1991).

Anti-Anoxic Activity and Neuroprotective Agents

Compounds structuring around thiazole carboxamide functionalities have been explored for their anti-anoxic activities, providing potential avenues for neuroprotective strategies. For instance, specific thiazolecarboxamide derivatives exhibited potent anti-anoxic activity, suggesting a role in cerebral protection and potentially addressing conditions related to oxygen deprivation in the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Antihypertensive and Antiobesity Applications

Research into nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, has highlighted the potential for compounds with specific structural features to serve as orally active antihypertensives, offering insights into cardiovascular disease management (Carini et al., 1991). Additionally, diaryl dihydropyrazole-3-carboxamides with morpholine functionalities have shown significant in vivo antiobesity activity, hinting at potential applications in managing obesity and related metabolic disorders (Srivastava et al., 2007).

Antitumor and Antimicrobial Agents

The synthesis of N-substituted thiazol-2-yl carboxamides and their derivatives has led to compounds with promising antitumor and antimicrobial activities. Such studies provide a foundation for the development of new therapeutic agents targeting various forms of cancer and microbial infections, underscoring the potential medicinal value of structurally complex heterocyclic compounds (Horishny et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O3S.ClH/c1-13-4-5-15(21)18-17(13)22-20(29-18)25(19(26)16-12-14(2)23-28-16)7-3-6-24-8-10-27-11-9-24;/h4-5,12H,3,6-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSNVLIPCLGWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

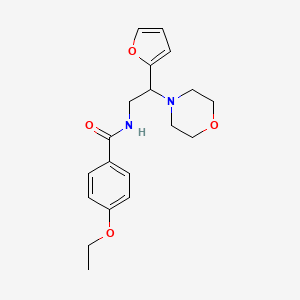

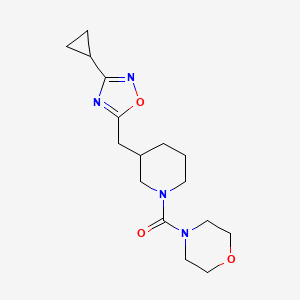

![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)

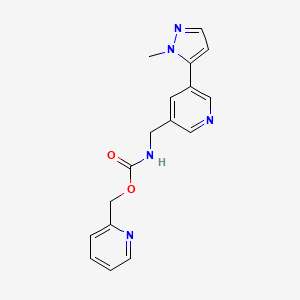

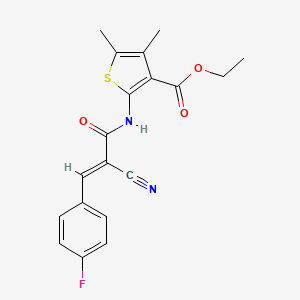

![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)

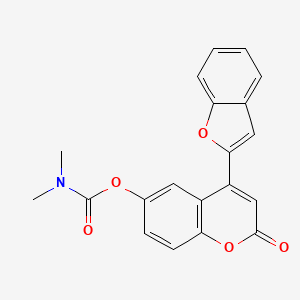

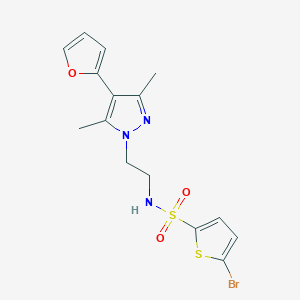

![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)

![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)